4-(4-Bromobutyl)pyridine
Overview
Description
4-(4-Bromobutyl)pyridine: is an organic compound with the molecular formula C9H12BrN It consists of a pyridine ring substituted with a bromobutyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)pyridine typically involves the reaction of pyridine with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromobutyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: The bromobutyl group can be reduced to form butylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azidobutylpyridine, thiobutylpyridine, and alkoxybutylpyridine.
Oxidation: Products include pyridine carboxylic acids and pyridine aldehydes.
Reduction: The major product is butylpyridine.
Scientific Research Applications
4-(4-Bromobutyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutyl)pyridine involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but with a phenyl group instead of a butyl group.
4-(4-Chlorobutyl)pyridine: Similar but with a chlorine atom instead of a bromine atom.
4-(4-Methylbutyl)pyridine: Similar but with a methyl group instead of a bromine atom.
Uniqueness: 4-(4-Bromobutyl)pyridine is unique due to the presence of the bromobutyl group, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is advantageous in the synthesis of various derivatives and in the development of new chemical processes.
Properties
IUPAC Name |
4-(4-bromobutyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAWJKTZXUKBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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